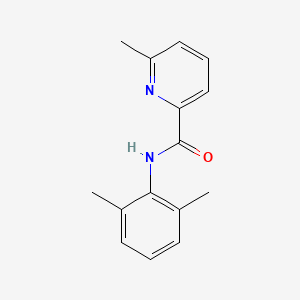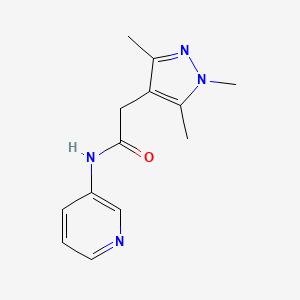
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential as an anti-cancer agent. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that act as messengers between cells in the immune system. Specifically, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide activates the production of tumor necrosis factor alpha (TNF-α), which is a cytokine that can cause cancer cells to die.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been shown to increase blood flow to tumors, which can enhance the effectiveness of chemotherapy and radiation therapy. N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to reduce the formation of new blood vessels, which can slow the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide is that it has been shown to be effective in preclinical studies. However, one limitation is that N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has not yet been approved for use in humans. Additionally, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. This can make it difficult to determine the optimal dose for use in humans.
Direcciones Futuras
Future research on N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide could focus on several areas. One area of interest is the development of new synthesis methods that could make N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide more accessible for research and potential clinical use. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide treatment. Additionally, future research could focus on the development of combination therapies that could enhance the effectiveness of N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide can be synthesized through a multistep process starting with 2,6-dimethylphenylacetic acid. The acid is converted to an acid chloride, which is then reacted with 6-methylpyridine-2-amine to form the amide. The amide is then reduced to N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide using sodium borohydride.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has shown promising results in inhibiting the growth of various types of cancer cells, including lung, breast, and colon cancer. N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-4-7-11(2)14(10)17-15(18)13-9-5-8-12(3)16-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVKMSYJHULUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)


![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)
![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)

![5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)
![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)
![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)
![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)